N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine
Overview
Description
N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxybenzyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through Friedel-Crafts alkylation reactions using methoxybenzyl chloride and methoxyphenyl chloride, respectively.
Dimethylation: The final step involves the dimethylation of the isoquinoline core using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated isoquinoline derivatives.
Scientific Research Applications
N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites on enzymes, thereby inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine: Unique due to its specific substitution pattern and functional groups.
This compound: Similar in structure but may differ in the position of methoxy groups or the presence of additional substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-N-[(4-methoxyphenyl)methyl]-7-N,7-N-dimethylisoquinoline-1,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-29(2)21-11-10-19-15-25(20-6-5-7-23(14-20)31-4)28-26(24(19)16-21)27-17-18-8-12-22(30-3)13-9-18/h5-16H,17H2,1-4H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIDRNQROJAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)NCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125564 | |
Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029009-61-7 | |
Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029009-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-N1-[(4-methoxyphenyl)methyl]-N7,N7-dimethyl-1,7-isoquinolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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